molecular formula C12H16FNO B2993778 N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine CAS No. 1540566-41-3

N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine

Cat. No.: B2993778
CAS No.: 1540566-41-3
M. Wt: 209.264
InChI Key: HJGUSJNTOBDBAU-UHFFFAOYSA-N
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Description

N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine is a chemical compound with the molecular formula C12H16FNO and a molecular weight of 209.264 g/mol

Preparation Methods

The synthesis of N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine involves several steps. One common method includes the reaction of 3-(2-Fluoroethoxy)benzyl chloride with cyclopropanamine under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the nucleophilic substitution reaction . The product is then purified using techniques such as flash chromatography.

Chemical Reactions Analysis

N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium azide (NaN3) to form azides, which can be further reduced to amines.

Scientific Research Applications

N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of neuropharmacology.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine involves its interaction with specific molecular targets. It is believed to act on serotonin receptors, particularly the serotonin 2C receptor, which plays a role in various neurological processes . The compound’s effects are mediated through the modulation of these receptors, leading to changes in neurotransmitter release and signaling pathways.

Comparison with Similar Compounds

N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine can be compared with similar compounds such as N-{[3-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]methyl}cyclopropanamine While both compounds share a cyclopropanamine core, the presence of different substituents (fluoroethoxy vs trifluoroethoxy) imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[[3-(2-fluoroethoxy)phenyl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-6-7-15-12-3-1-2-10(8-12)9-14-11-4-5-11/h1-3,8,11,14H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGUSJNTOBDBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=CC=C2)OCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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